The compound is cataloged under the CAS number 1391577-97-1 and has been documented in various chemical databases such as PubChem and BenchChem. It is primarily utilized as a building block for synthesizing pharmaceutical compounds, especially those targeting neurological disorders, and serves as an intermediate in the synthesis of complex organic molecules .
The synthesis of (S)-1-(4-bromophenyl)propan-1-amine hydrochloride involves several key steps:
In industrial settings, large-scale production may involve optimized conditions for bromination and resolution processes to achieve high yields and enantiomeric purity.
The molecular structure of (S)-1-(4-bromophenyl)propan-1-amine hydrochloride features:
InChI=1S/C9H12BrN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1
CC[C@H](N)C1=CC=C(Br)C=C1.[H]Cl
.The structure indicates potential sites for further chemical reactions due to the presence of both the amine and bromine functional groups.
(S)-1-(4-bromophenyl)propan-1-amine hydrochloride can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action of (S)-1-(4-bromophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The presence of the bromine atom and the amine group enhances its ability to bind effectively to these targets.
The exact pathways influenced by this compound depend on its specific application in medicinal chemistry. For instance, it may modulate neurotransmitter levels or affect receptor activity related to neurological functions .
(S)-1-(4-bromophenyl)propan-1-amine hydrochloride exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications.
(S)-1-(4-bromophenyl)propan-1-amine hydrochloride has significant applications across multiple fields:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: